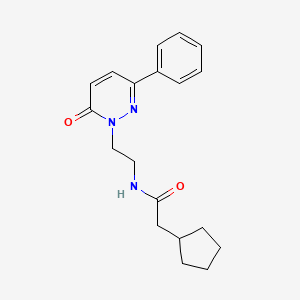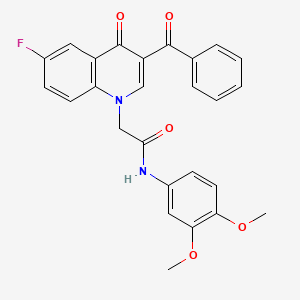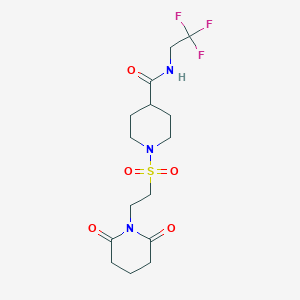
1-Hexyl-4-(2-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Hexyl-4-(2-methylphenyl)piperazine” is a piperazine derivative. It has a molecular formula of C17H28N2 . The average mass is 260.418 Da and the monoisotopic mass is 260.225250 Da .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C17H28N2 .Chemical Reactions Analysis
Piperazine derivatives show a wide range of biological and pharmaceutical activity . The synthesis of these derivatives involves various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C17H28N2, an average mass of 260.418 Da, and a monoisotopic mass of 260.225250 Da .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
Research has been conducted on the synthesis of novel derivatives of piperazine compounds, targeting their potential pharmacological activities. For instance, Kumar et al. (2017) synthesized a series of novel derivatives, investigating their antidepressant and antianxiety activities through behavioral tests on albino mice. This research highlights the potential of piperazine derivatives in contributing to the development of new therapeutic agents for mental health disorders (J. Kumar, G. Chawla, M. Akhtar, Kapendra Sahu, V. Rathore, S. Sahu, 2017).
Radiochemistry and Imaging Studies
Piperazine derivatives have also been explored in the context of positron emission tomography (PET) imaging studies. Plenevaux et al. (2000) summarized the research conducted with a piperazine-based 5-HT1A antagonist, [18F]p-MPPF, detailing its synthesis, radiochemistry, and application in animal and human PET studies to investigate the serotonergic neurotransmission. This work underlines the role of piperazine compounds in advancing neuroimaging techniques and understanding neurological disorders (A. Plenevaux, C. Lemaire, J. Aerts, G. Lacan, D. Rubins, W. Melega, C. Brihaye, C. Degueldre, S. Fuchs, E. Salmon, P. Maquet, S. Laureys, P. Damhaut, D. Weissmann, D. Bars, J. Pujol, A. Luxen, 2000).
Antimicrobial Activities
Piperazine derivatives have been synthesized and tested for their antimicrobial activities. Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities against a range of microorganisms. This research indicates the potential utility of piperazine compounds in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Metabolic Studies
The metabolic pathways of piperazine compounds have been a subject of investigation to understand their pharmacokinetics and potential therapeutic applications better. Hvenegaard et al. (2012) studied the in vitro oxidative metabolism of Lu AA21004, a novel antidepressant, elucidating the involvement of cytochrome P450 and other enzymes in its metabolism. Such studies are crucial for drug development and safety evaluation (Mette G. Hvenegaard, B. Bang-Andersen, H. Pedersen, M. Jørgensen, A. Püschl, L. Dalgaard, 2012).
Propiedades
IUPAC Name |
1-hexyl-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-3-4-5-8-11-18-12-14-19(15-13-18)17-10-7-6-9-16(17)2/h6-7,9-10H,3-5,8,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCVTJSKVZXGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2571613.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2571616.png)

![(2,2'-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B2571618.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2571621.png)

![3,7,9-trimethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2571623.png)
![4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide](/img/structure/B2571625.png)




![N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2571633.png)
